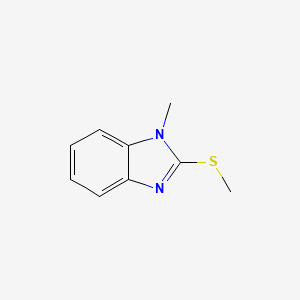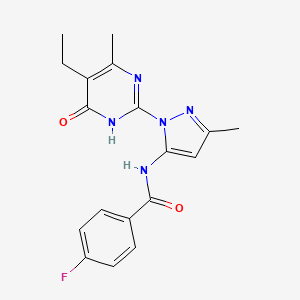![molecular formula C13H17N B2633121 (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane CAS No. 1262410-12-7](/img/structure/B2633121.png)
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane, also known as (−)-trans-Carveol-N-oxide, is a bicyclic compound that has been the subject of extensive research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has a non-superimposable mirror image. This property makes it an interesting molecule for studying the mechanism of action of drugs and for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has been shown to bind to the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane have been studied extensively. It has been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. It has also been shown to have anticonvulsant effects by reducing the frequency and severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane in lab experiments include its high enantioselectivity and its potential therapeutic applications. However, its limitations include its relatively low water solubility and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane. One direction is to investigate its potential use in the treatment of addiction, depression, and Parkinson's disease. Another direction is to develop new synthetic methods for the preparation of this compound. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to better understand its therapeutic potential. Finally, more research is needed to elucidate the mechanism of action of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane and to identify potential drug targets for the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane can be achieved through several methods. One of the most common methods is the reductive amination of (1S,6S)-3-benzylbicyclo[4.1.0]heptan-6-one with sodium triacetoxyborohydride and hydroxylamine hydrochloride. This method yields the desired compound with high enantioselectivity.
Aplicaciones Científicas De Investigación
The (1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane molecule has been studied extensively for its potential therapeutic applications. It has been shown to have activity as an analgesic, anxiolytic, and anticonvulsant agent. Additionally, it has been investigated for its potential use in the treatment of addiction, depression, and Parkinson's disease.
Propiedades
IUPAC Name |
(1S,6S)-3-benzyl-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVRPHELFNBNU-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2633038.png)
![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)
![1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B2633042.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)
![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)


![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)
![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)
